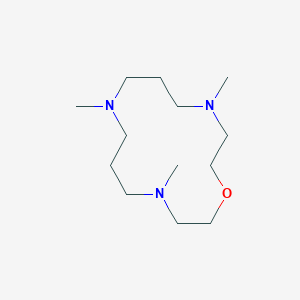![molecular formula C16H12N2O8 B14266035 Bis[(4-nitrophenyl)methyl] ethanedioate CAS No. 138610-05-6](/img/structure/B14266035.png)
Bis[(4-nitrophenyl)methyl] ethanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[(4-nitrophenyl)methyl] ethanedioate is an organic compound characterized by the presence of two 4-nitrophenyl groups attached to a central ethanedioate (oxalate) moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(4-nitrophenyl)methyl] ethanedioate typically involves the reaction of 4-nitrobenzyl chloride with oxalic acid in the presence of a base such as pyridine. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride group is replaced by the oxalate group, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[(4-nitrophenyl)methyl] ethanedioate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding nitro derivatives.
Reduction: Formation of 4-aminophenyl derivatives.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Bis[(4-nitrophenyl)methyl] ethanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Bis[(4-nitrophenyl)methyl] ethanedioate involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved may include oxidative stress and modulation of enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(4-nitrophenyl) carbonate: Similar structure but with a carbonate moiety instead of an oxalate.
Bis(4-nitrophenyl) phosphate: Contains a phosphate group instead of an oxalate.
Bis(4-nitrophenyl) methane: Lacks the oxalate group and has a simpler structure.
Uniqueness
Bis[(4-nitrophenyl)methyl] ethanedioate is unique due to the presence of the oxalate moiety, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
138610-05-6 |
|---|---|
Molekularformel |
C16H12N2O8 |
Molekulargewicht |
360.27 g/mol |
IUPAC-Name |
bis[(4-nitrophenyl)methyl] oxalate |
InChI |
InChI=1S/C16H12N2O8/c19-15(25-9-11-1-5-13(6-2-11)17(21)22)16(20)26-10-12-3-7-14(8-4-12)18(23)24/h1-8H,9-10H2 |
InChI-Schlüssel |
ZHOUMCBNPVCTMI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1COC(=O)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


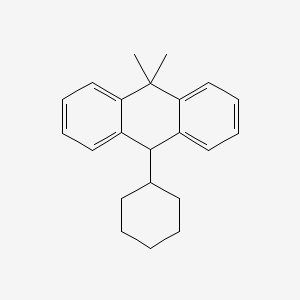

![4,5-Bis{[(4-methylphenyl)methyl]sulfanyl}-2H-1,3-dithiole-2-thione](/img/structure/B14265963.png)
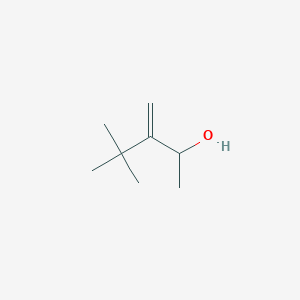
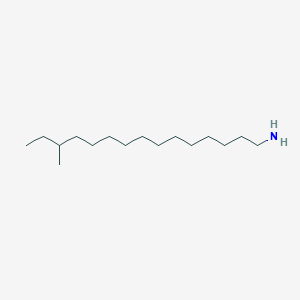
![2-{(E)-[Phenyl(2-phenylhydrazinylidene)methyl]diazenyl}quinoline](/img/structure/B14265973.png)
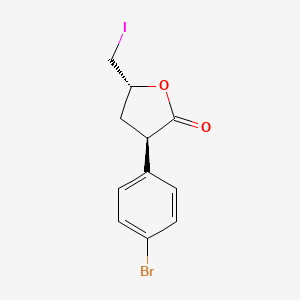
![4-[2-(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonamide](/img/structure/B14265991.png)


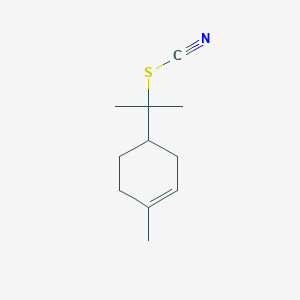
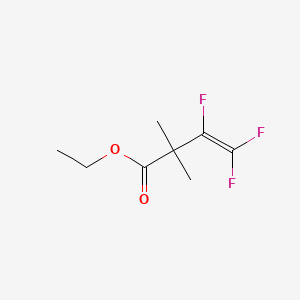
![3,3'-Methylenebis[1-(trimethylsilyl)-1H-indole]](/img/structure/B14266022.png)
